molecular formula C9H10N4O2 B13326156 Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate

Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate

Cat. No.: B13326156
M. Wt: 206.20 g/mol
InChI Key: AMPORJWQSMXJGC-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate is a compound that belongs to the class of fused heterocycles.

Preparation Methods

The synthesis of methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .

Chemical Reactions Analysis

Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is a key component in the development of kinase inhibitors, which are crucial in cancer therapy . Additionally, this compound is part of the structure of antiviral drugs like remdesivir, which has been used in the treatment of COVID-19 . Its versatility makes it valuable in various industrial applications as well.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are essential for cancer cell proliferation and survival . For antiviral applications, the compound interferes with the replication of viral RNA, thereby inhibiting the spread of the virus .

Comparison with Similar Compounds

Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate is unique due to its fused heterocyclic structure, which imparts specific chemical and biological properties. Similar compounds include pyrrolo[2,1-f][1,2,4]triazine derivatives such as avapritinib and remdesivir . These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their functional groups and specific applications. For instance, avapritinib is primarily used as a kinase inhibitor in cancer therapy, while remdesivir is an antiviral drug .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate

InChI

InChI=1S/C9H10N4O2/c1-15-8(14)5-7-11-9(10)6-3-2-4-13(6)12-7/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

AMPORJWQSMXJGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN2C=CC=C2C(=N1)N

Origin of Product

United States

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